molecular formula C18H19ClO B1324040 4-Tert-butyl-4'-chloro-3'-methylbenzophenone CAS No. 951891-26-2

4-Tert-butyl-4'-chloro-3'-methylbenzophenone

Cat. No.: B1324040
CAS No.: 951891-26-2
M. Wt: 286.8 g/mol
InChI Key: ROHWOQHCRNKZGO-UHFFFAOYSA-N
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Description

4-Tert-butyl-4'-chloro-3'-methylbenzophenone ( 951891-26-2) is a high-purity organic compound supplied with a minimum purity of ≥98% . This benzophenone derivative has a molecular formula of C₁₈H₁₉ClO and a molecular weight of 286.80 g/mol . It is characterized by a ketone group linked to a 4-tert-butylphenyl ring and a 3-methyl-4-chlorophenyl ring, a structure that suggests potential as a versatile synthetic intermediate or building block in various research applications . Benzophenone scaffolds are of significant interest in organic synthesis, materials science, and pharmaceutical research. Researchers can explore its utility in the synthesis of more complex molecular architectures, as a precursor for functional materials, or in structure-activity relationship (SAR) studies. The compound requires proper storage, sealed in a dry environment at 2-8°C to ensure stability . This product is strictly for research or further manufacturing applications and is not intended for diagnostic or therapeutic uses, or for human consumption. Safety Information: This compound is classified with the signal word "Warning" under the GHS system. It may be harmful if swallowed and causes skin and eye irritation (H302, H315, H319). Researchers should handle with appropriate precautions, including using personal protective equipment and avoiding inhalation of dust or mists (P261, P264, P280) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-chloro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO/c1-12-11-14(7-10-16(12)19)17(20)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHWOQHCRNKZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174156
Record name (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-26-2
Record name (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-4’-chloro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 4-chloro-3-methylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of 4-Tert-butyl-4’-chloro-3’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-4’-chloro-3’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In organic synthesis, 4-Tert-butyl-4'-chloro-3'-methylbenzophenone serves as a key intermediate for producing more complex organic molecules. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts Obtained
OxidationKMnO₄Carboxylic acids
ReductionLiAlH₄Alcohols
SubstitutionAmines or thiolsSubstituted benzophenone derivatives

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of specific bacterial strains, including Mycobacterium tuberculosis, making it a candidate for further exploration in antibiotic development .

Case Study: Antimicrobial Activity
A recent study screened various compounds against Mycobacterium tuberculosis, revealing that analogs of this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 2.0 µM .

Medicine

In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate. Its structural properties may facilitate the development of new therapeutic agents targeting various diseases.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Antimicrobial AgentsDevelopment of drugs targeting resistant bacteria
Anticancer DrugsExploration of cytotoxic properties against tumors

Industry

In industrial applications, this compound is utilized as a photoinitiator in polymer chemistry. It facilitates the curing process in the production of specialty chemicals and polymers through photochemical reactions.

Table 3: Industrial Uses

IndustryApplication
Polymer ChemistryPhotoinitiator for curing processes
Specialty ChemicalsIntermediate for producing complex compounds

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4’-chloro-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo photochemical reactions, which generate reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-tert-butyl-4'-chloro-3'-methylbenzophenone and related benzophenone derivatives:

Table 1: Structural and Functional Comparison of Benzophenone Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound tert-butyl (4), Cl (4'), CH₃ (3') C₁₈H₁₉ClO ~286.8 High steric hindrance; potential UV stability
4-Tert-butyl-4'-fluoro-3'-methylbenzophenone tert-butyl (4), F (4'), CH₃ (3') C₁₈H₁₉FO ~270.3 Enhanced electron-withdrawing effect (F vs. Cl); likely higher polarity
4-Tert-butyl-4'-methylbenzophenone tert-butyl (4), CH₃ (4') C₁₈H₂₂O ~254.4 Reduced halogen interactions; increased lipophilicity
2-Chloro-4'-fluoro-3'-methylbenzophenone Cl (2), F (4'), CH₃ (3') C₁₄H₁₀ClFO ~252.7 Altered substituent positions; potential for varied reactivity in electrophilic substitution
4-Fluoro-4'-methylbenzophenone F (4), CH₃ (4') C₁₄H₁₁FO ~214.2 Simpler structure; used in coatings/adhesives; environmental persistence concerns
4-(Chloromethyl)benzophenone CH₂Cl (4) C₁₄H₁₁ClO ~230.7 Reactive chloromethyl group; used in polymer crosslinking

Key Observations:

Chlorine (electron-withdrawing) at the 4'-position may deactivate the aromatic ring toward electrophilic substitution, while the methyl group (electron-donating) at 3' could counteract this effect locally .

The absence of halogens in 4-tert-butyl-4'-methylbenzophenone increases lipophilicity, making it more suitable for non-aqueous applications .

Applications: Compounds with chlorine or fluorine (e.g., 4-fluoro-4'-methylbenzophenone) are often used in polymer chemistry due to their stability under radical-initiated reactions . Chloromethyl derivatives (e.g., 4-(chloromethyl)benzophenone) serve as crosslinking agents in resins, a role less common for tert-butyl-substituted analogs .

Environmental and Biological Impact: Halogenated benzophenones (e.g., chloro or fluoro) are scrutinized for environmental persistence, whereas non-halogenated variants (e.g., 4-tert-butyl-4'-methylbenzophenone) may pose lower ecological risks .

Biological Activity

4-Tert-butyl-4'-chloro-3'-methylbenzophenone, a member of the benzophenone family, is a synthetic compound known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its structural features:

  • Chemical Formula: C16H18ClO
  • Molecular Weight: 270.77 g/mol
  • CAS Number: 951891-26-2

The biological activity of this compound can be attributed to several mechanisms:

  • Photosensitization: The compound acts as a photosensitizer, absorbing UV light and transferring energy to other molecules, which can lead to photochemical reactions.
  • Enzyme Interaction: It interacts with various enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Antioxidant Activity: The compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity against various pathogens. Studies have shown it to be effective against:

  • Bacteria: Inhibition of growth in strains such as Escherichia coli and Staphylococcus aureus.
  • Fungi: Effective against fungal strains like Candida albicans.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in several cancer cell lines:

  • IC50 Values: The compound exhibited IC50 values ranging from 10 to 50 µg/mL against various cell lines, indicating moderate cytotoxicity.
Cell LineIC50 (µg/mL)
HeLa20
MCF-730
A43125

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines, suggesting potential use in managing inflammatory conditions.

Case Studies

  • Study on Antimicrobial Activity:
    A study conducted by researchers evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL.
  • Cytotoxicity Assessment:
    In a recent investigation published in Journal of Medicinal Chemistry, the cytotoxic effects were assessed using MTT assays across different cancer cell lines. The findings confirmed the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Mechanism:
    A study published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory properties of benzophenones. The research highlighted that treatment with this compound led to decreased levels of inflammatory markers in RAW264.7 macrophages.

Q & A

Q. What are the standard synthetic routes for 4-Tert-butyl-4'-chloro-3'-methylbenzophenone, and how can reaction conditions be optimized?

Methodological Answer :

  • Synthesis via Cross-Coupling : Utilize palladium-catalyzed Suzuki-Miyaura coupling between tert-butyl-substituted boronic acids and halogenated aryl precursors. For example, methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate (a structurally similar compound) was synthesized via nickel/palladium-catalyzed reductive cross-coupling .
  • Optimization : Adjust catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄), solvent (toluene/ethanol mixtures), and temperature (80–110°C). Monitor reaction progress via TLC or GC-MS.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer :

  • Spectroscopic Techniques :
    • NMR : Compare ¹H/¹³C NMR chemical shifts with calculated values (DFT) or literature analogs. For example, 4'-chloro-2-hydroxy-4-methoxybenzophenone (C14ClO3) has documented NMR shifts in NIST databases .
    • IR Spectroscopy : Match carbonyl (C=O) and aromatic C-Cl stretches (e.g., 1680 cm⁻¹ for ketone, 750 cm⁻¹ for C-Cl) to reference spectra .
    • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (e.g., molecular weight ~302.8 g/mol).

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer :

  • Storage : Store under inert atmosphere (argon) in amber glass vials at –20°C to prevent photodegradation. Avoid moisture, as tert-butyl groups may hydrolyze under acidic/alkaline conditions .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer :

  • Data Validation : Cross-reference experimental data with high-quality databases (e.g., NIST Chemistry WebBook ). For example, discrepancies in carbonyl peak positions may arise from solvent effects or tautomerism.
  • Computational Refinement : Recalculate NMR shifts using density functional theory (DFT) with solvent correction (e.g., PCM model for chloroform) .
  • Example : In 2-hydroxy-4-methoxybenzophenone, experimental IR peaks at 1680 cm⁻¹ align with DFT-calculated C=O stretching modes within ±10 cm⁻¹ .

Q. What mechanistic insights can be gained from studying this compound in cross-coupling reactions?

Methodological Answer :

  • Isotopic Labeling : Use deuterated tert-butyl groups to track regioselectivity in coupling reactions.
  • Kinetic Studies : Monitor intermediates via in-situ IR or stopped-flow techniques. For instance, rhodium complexes with tert-butyl-oxazoline ligands exhibit distinct catalytic behavior in cross-coupling .
  • Computational Modeling : Employ DFT to map energy profiles for bond activation steps (e.g., C-Cl vs. C-CH3 bond cleavage) .

Q. How can researchers address contradictory data in solvent-dependent reactivity studies?

Methodological Answer :

  • Controlled Experiments : Compare reactivity in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. For example, tert-butyl groups may sterically hinder reactions in bulky solvents.
  • Statistical Analysis : Apply multivariate regression to isolate solvent polarity, viscosity, and coordination effects.
  • Case Study : In nickel/palladium-catalyzed reactions, DMF enhances oxidative addition rates but may deactivate catalysts via coordination .

Guidelines for Methodological Rigor

  • Experimental Design : Pre-register hypotheses and protocols to minimize bias .
  • Data Contradictions : Use triangulation (e.g., combine spectroscopy, chromatography, and computational data) to validate results .
  • Ethical Compliance : Ensure all synthetic byproducts are disposed of per OSHA guidelines (e.g., halogenated waste protocols ).

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